2-(Dimethylamino)quinoline-6-carboxylic acid

説明

Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest in recent years due to their variety of applications in medicinal and synthetic organic chemistry . Various methods have been reported for the synthesis of quinoline derivatives, including microwave-assisted preparation , and the use of alternative reaction methods such as using clay or other recyclable catalysts, one-pot reactions, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis

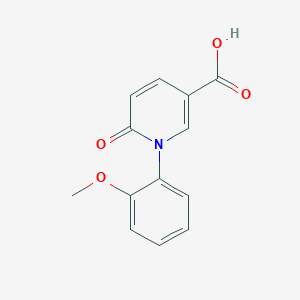

The molecular structure of 2-(Dimethylamino)quinoline-6-carboxylic acid consists of a quinoline ring system substituted by a carboxyl group and a dimethylamino group. The exact position and orientation of these substituents can influence the properties and reactivity of the molecule.Chemical Reactions Analysis

Quinoline derivatives, including 2-(Dimethylamino)quinoline-6-carboxylic acid, are known to participate in a variety of chemical reactions. These reactions often involve the quinoline ring system and can lead to the formation of a wide range of biologically active compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Dimethylamino)quinoline-6-carboxylic acid can be inferred from its molecular structure. It is a solid compound with a molecular weight of 216.24 g/mol. Further details about its specific physical and chemical properties such as melting point, solubility, etc., were not found in the search results.科学的研究の応用

Drug Discovery and Medicinal Chemistry

2-(Dimethylamino)quinoline-6-carboxylic acid serves as a vital scaffold in drug discovery due to its structural similarity to quinoline, which is a core template in medicinal chemistry . Its derivatives are explored for their potential as therapeutic agents due to their broad spectrum of bioactivity. This compound can be functionalized to create novel molecules with potential pharmacological properties.

Organic Synthesis

In synthetic organic chemistry, this compound is utilized for constructing complex molecules. It can undergo various chemical reactions, providing a pathway to synthesize a wide array of quinoline derivatives. These derivatives are crucial for developing new materials and chemicals with specific properties .

Biological Activity Studies

The quinoline moiety is known for its biological activities, and derivatives of 2-(Dimethylamino)quinoline-6-carboxylic acid are studied for their bioactivity. Researchers investigate these compounds for their potential use in treating various diseases, including those caused by bacteria and viruses .

Industrial Applications

Quinoline compounds, including 2-(Dimethylamino)quinoline-6-carboxylic acid, find applications in industrial chemistry. They are used as intermediates in the manufacture of dyes, agrochemicals, and other industrial chemicals .

Enzyme Inhibition Studies

This compound has been reported to inhibit the oxidation of key metabolic enzymes in rat liver mitochondria, such as pyruvate and α-ketoglutarate dehydrogenases. This inhibition is significant for studying metabolic pathways and developing inhibitors for therapeutic purposes .

Analytical Chemistry

2-(Dimethylamino)quinoline-6-carboxylic acid can be used as a standard or reference compound in analytical chemistry. It helps in the calibration of instruments and validation of analytical methods, ensuring accurate measurement and analysis in pharmaceutical testing .

将来の方向性

The future directions for research on 2-(Dimethylamino)quinoline-6-carboxylic acid could involve further exploration of its synthesis methods, investigation of its chemical reactivity, and study of its potential biological activities. Given the wide range of applications of quinoline derivatives in medicinal and synthetic organic chemistry , there is potential for significant advancements in these areas.

作用機序

Target of Action

Quinoline compounds are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile structure .

Mode of Action

Quinoline compounds are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Quinoline compounds are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The effects of a compound at the molecular and cellular level are typically a result of its interaction with its targets and its influence on biochemical pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(Dimethylamino)quinoline-6-carboxylic acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .

特性

IUPAC Name |

2-(dimethylamino)quinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-14(2)11-6-4-8-7-9(12(15)16)3-5-10(8)13-11/h3-7H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXZWOXQTWHGRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(C=C1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)quinoline-6-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

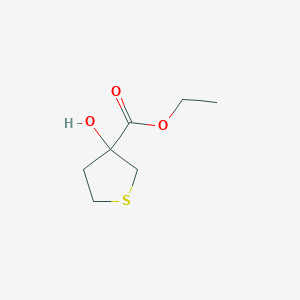

![2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one](/img/structure/B1453796.png)

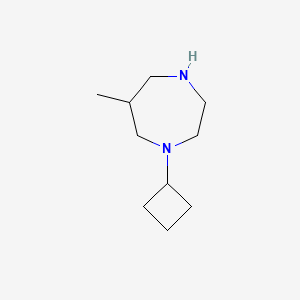

![1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1453800.png)

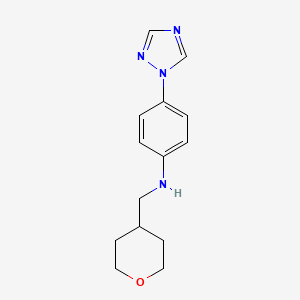

![6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1453805.png)

![1-[(2-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1453807.png)